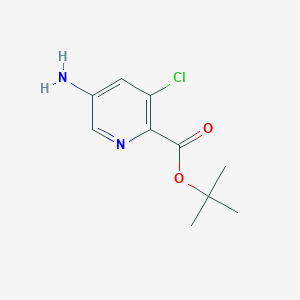

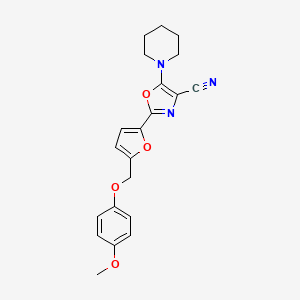

![molecular formula C16H12F3N3O4S2 B2606591 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 886955-59-5](/img/structure/B2606591.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12F3N3O4S2 and its molecular weight is 431.4. The purity is usually 95%.

BenchChem offers high-quality 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fungicide

This compound is a part of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which have been designed, synthesized, and tested against various phytopathogenic fungi . They have shown substantial and broad-spectrum antifungal activities .

Plant Growth Regulation

The compound is commonly used in plant growth regulation. It can help control the growth and development of plants, making it useful in agriculture.

Antifungal Agent

As an antifungal agent, this compound can protect plants from various fungal diseases . This makes it a valuable tool in maintaining the health and productivity of crops .

Potential Drug Candidate

This compound is also being studied as a potential drug candidate for treating cancer and neurodegenerative diseases. While research is still ongoing, the results could have significant implications for medical science.

Materials Science

In the field of materials science, this compound could have potential applications due to its unique chemical properties. However, more research is needed to fully explore these possibilities.

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds . Its unique structure makes it a valuable starting point for creating new molecules with potential applications in various fields .

Mecanismo De Acción

Target of Action

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide primarily targets the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion in pancreatic beta cells and vascular smooth muscle tone regulation .

Mode of Action

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide interacts with the K_ATP channels by binding to the sulfonylurea receptor subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent insulin release .

Biochemical Pathways

The inhibition of K_ATP channels by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide affects several biochemical pathways. In pancreatic beta cells, the increased intracellular calcium concentration activates calcium-dependent enzymes and signaling pathways that promote insulin secretion. In vascular smooth muscle cells, the inhibition of K_ATP channels leads to membrane depolarization and contraction, affecting blood vessel tone and blood pressure regulation .

Pharmacokinetics

The pharmacokinetics of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include increased insulin secretion from pancreatic beta cells and enhanced vascular smooth muscle contraction. These effects result in improved blood glucose regulation and potential antihypertensive benefits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. For instance, extreme pH levels or high temperatures may affect the compound’s stability and binding affinity to its targets. Additionally, interactions with other medications or dietary components could alter its pharmacokinetic properties and therapeutic outcomes .

: The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review

Propiedades

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4S2/c17-16(18,19)26-11-7-5-10(6-8-11)20-14(23)9-27-15-21-12-3-1-2-4-13(12)28(24,25)22-15/h1-8H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWKAFHMEMXFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

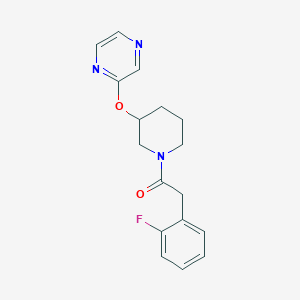

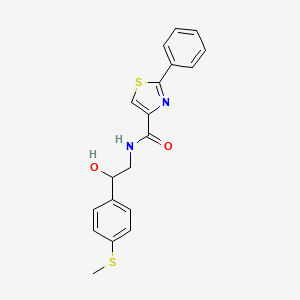

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)

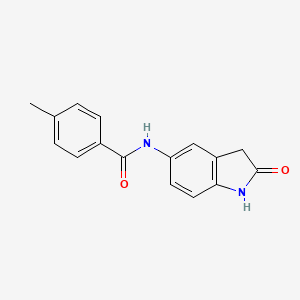

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)

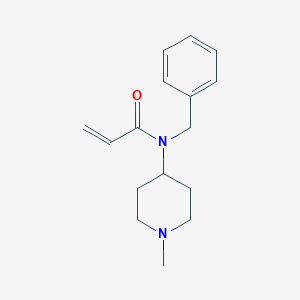

![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)

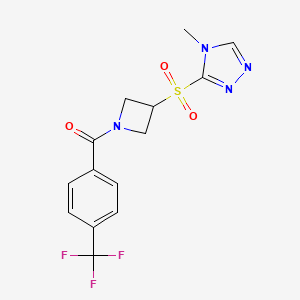

![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)

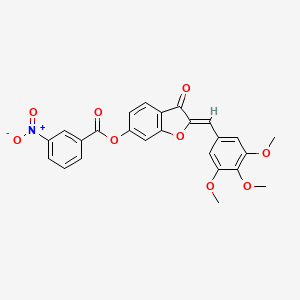

![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)